molecular formula C13H7Cl2NOS B2903301 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol CAS No. 637302-77-3

4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol

Cat. No. B2903301
CAS RN: 637302-77-3
M. Wt: 296.17
InChI Key: MBFVAPULZYHLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their biological potential .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole has a bicyclic structure with a five-membered ring containing nitrogen and sulfur atoms fused to a six-membered benzene ring .


Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For example, they can react with halogenobenzenesulfonylhydrazides to form hydrazonylsulfones .

Advantages and Limitations for Lab Experiments

One advantage of using BDP in lab experiments is its broad range of biological activities. BDP has been shown to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. Additionally, BDP is relatively easy to synthesize and can be purified using various analytical techniques.
One limitation of using BDP in lab experiments is its potential toxicity. BDP has been shown to be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of BDP is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several future directions for research on BDP. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of BDP in inducing apoptosis in cancer cells and its potential use in combination with other cancer therapies.
Another area of interest is BDP's anti-inflammatory effects. Further studies are needed to determine the mechanisms underlying these effects and its potential use in treating inflammatory diseases.
Additionally, BDP's neuroprotective effects are an area of interest for future research. Further studies are needed to determine the potential use of BDP in treating neurodegenerative diseases.
Conclusion:
In conclusion, BDP is a chemical compound with potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects, make it a promising candidate for further study. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in cancer therapy, inflammatory disease treatment, and neurodegenerative disease treatment.

Synthesis Methods

The synthesis of BDP involves the reaction of 2,6-dichlorophenol with 2-aminobenzothiazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BDP. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

BDP has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity. BDP has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, BDP has been shown to have anti-inflammatory and neuroprotective effects.

Safety and Hazards

Benzothiazole and its derivatives should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFVAPULZYHLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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